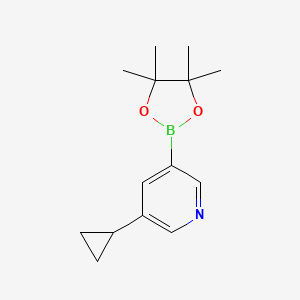

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

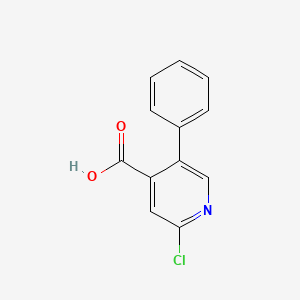

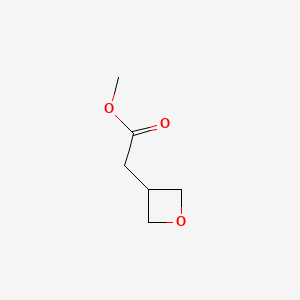

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 3CP-TMD, is an organic compound belonging to the family of boron-containing heterocycles. It is a highly versatile compound that has been studied for its potential applications in a wide range of scientific disciplines. This compound has been used in the synthesis of various molecules, as a catalyst in organic chemistry, and as an inhibitor of enzyme-catalyzed reactions. Additionally, it has been studied for its potential biomedical applications, such as in drug delivery and imaging. In

Wissenschaftliche Forschungsanwendungen

Pharmacophore Design and Kinase Inhibition

Pyridine derivatives, particularly those with substituted imidazole scaffolds, are known as selective inhibitors of the p38 MAP kinase, responsible for proinflammatory cytokine release. These compounds are designed to bind selectively and potently, displacing ATP in the kinase pocket, indicating their utility in designing kinase inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Hybrid Catalysts in Synthesis

Hybrid catalysts have shown to be crucial in synthesizing pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. The review of synthetic pathways employing organocatalysts, metal catalysts, and nanocatalysts highlights the importance of pyridine derivatives in developing lead molecules for pharmaceuticals (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

Pyridine derivatives play a significant role in chemosensing due to their high affinity for various ions and neutral species. They are used as effective chemosensors for detecting different species, showcasing their potential in analytical chemistry (Abu-Taweel et al., 2022).

Cytochrome P450 Isoform Inhibition

Pyridine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of major human hepatic CYP isoforms. This indicates their importance in studying metabolism-based drug-drug interactions and in the development of more selective drug therapies (Khojasteh et al., 2011).

Anticancer Activities

Pyridine-based Cu(II) complexes have been identified as having excellent anticancer potency against various cancer cell lines, suggesting the role of pyridine derivatives in enhancing the pharmacological effects of active compounds through metal complexation (Alshamrani, 2023).

Antiviral Activities

Pyridine derivatives have shown broad antiviral activities against various viruses, including HIV, HCV, HBV, RSV, and CMV, by inhibiting viral replication through different mechanisms. This highlights the potential of pyridine derivatives as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds have been implicated in a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

Its solubility in acetone suggests that it may be well-absorbed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Similar compounds have been known to induce changes at the molecular level, leading to alterations in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPYWCGUQASUDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732322 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

1220696-43-4 |

Source

|

| Record name | 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)